molecular formula C35H26N2OS2 B11101165 [3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl](phenyl)methanone

[3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl](phenyl)methanone

Cat. No.: B11101165
M. Wt: 554.7 g/mol
InChI Key: VTHOEFJFIOAENC-UHFFFAOYSA-N
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Description

3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a spiro linkage between a benzothiophene and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiophene and thiadiazole precursors. The key steps include:

    Formation of Benzothiophene Precursor: This involves the cyclization of appropriate starting materials under acidic or basic conditions.

    Formation of Thiadiazole Precursor: This can be achieved by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Spiro Linkage Formation: The final step involves the coupling of the benzothiophene and thiadiazole precursors under controlled conditions, often using a catalyst to facilitate the spiro linkage formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anticancer or antimicrobial activities .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone apart is its spiro linkage, which imparts unique three-dimensional structural properties. This can lead to distinct reactivity and interaction profiles compared to other compounds in the same class.

Properties

Molecular Formula

C35H26N2OS2

Molecular Weight

554.7 g/mol

IUPAC Name

[4-(4-methylphenyl)-3',3'-diphenylspiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]-phenylmethanone

InChI

InChI=1S/C35H26N2OS2/c1-25-21-23-29(24-22-25)37-35(39-33(36-37)32(38)26-13-5-2-6-14-26)31-20-12-11-19-30(31)34(40-35,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-24H,1H3

InChI Key

VTHOEFJFIOAENC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3(C4=CC=CC=C4C(S3)(C5=CC=CC=C5)C6=CC=CC=C6)SC(=N2)C(=O)C7=CC=CC=C7

Origin of Product

United States

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